Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a chemical compound with the molecular formula C15H17BrN2O3 and a molecular weight of 353.211 g/mol It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-acetyl-5-bromoindazole.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common reagents for these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly those containing the indazole scaffold.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indazole ring can bind to specific sites on proteins, influencing their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:
Tert-butyl 2-(3-acetyl-5-chloro-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Tert-butyl 2-(3-acetyl-5-fluoro-indazol-1-yl)acetate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Tert-butyl 2-(3-acetyl-5-iodo-indazol-1-yl)acetate: The presence of an iodine atom can influence its use in radiolabeling for imaging studies.
Properties
IUPAC Name |
tert-butyl 2-(3-acetyl-5-bromoindazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-9(19)14-11-7-10(16)5-6-12(11)18(17-14)8-13(20)21-15(2,3)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVFCMDYVDNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=C(C=C2)Br)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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